2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid

Physicochemical Stability Suzuki-Miyaura Coupling Protodeboronation

2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid (CAS 1704063-84-2) is a heterobifunctional aryl boronic acid building block, featuring a Boc-protected piperazine moiety linked via a methylene bridge to a 4-fluorophenylboronic acid core. It is chemically classified as 1-(1,1-dimethylethyl) 4-[(2-borono-4-fluorophenyl)methyl]-1-piperazinecarboxylate, with a molecular formula of C₁₆H₂₄BFN₂O₄ and a molecular weight of 338.18 g/mol.

Molecular Formula C16H24BFN2O4
Molecular Weight 338.2 g/mol
CAS No. 1704063-84-2
Cat. No. B1408757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid
CAS1704063-84-2
Molecular FormulaC16H24BFN2O4
Molecular Weight338.2 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)F)CN2CCN(CC2)C(=O)OC(C)(C)C)(O)O
InChIInChI=1S/C16H24BFN2O4/c1-16(2,3)24-15(21)20-8-6-19(7-9-20)11-12-10-13(18)4-5-14(12)17(22)23/h4-5,10,22-23H,6-9,11H2,1-3H3
InChIKeyXCOOJMLMSFFYRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid (CAS 1704063-84-2): Chemical Identity & Core Specifications


2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid (CAS 1704063-84-2) is a heterobifunctional aryl boronic acid building block, featuring a Boc-protected piperazine moiety linked via a methylene bridge to a 4-fluorophenylboronic acid core . It is chemically classified as 1-(1,1-dimethylethyl) 4-[(2-borono-4-fluorophenyl)methyl]-1-piperazinecarboxylate, with a molecular formula of C₁₆H₂₄BFN₂O₄ and a molecular weight of 338.18 g/mol . Reputable suppliers provide this compound at purities up to 98% .

Why 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid Cannot Be Replaced by Isomeric or Simplified Analogs


Substitution with simpler analogs such as 4-fluorophenylboronic acid (CAS 1765-93-1) or the non-fluorinated congener (4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenylboronic acid, CAS 1190095-10-3) is not chemically equivalent. The specific 2,4-substitution pattern on the target compound introduces enhanced resistance to protodeboronation due to steric hindrance from the ortho-substituent, a property not present in para-substituted isomers . Furthermore, the simultaneous presence of the Boc-protected piperazine handle and the 4-fluoro substituent enables a unique, orthogonal synthetic sequence: initial Suzuki-Miyaura cross-coupling followed by acidolytic Boc deprotection, a workflow incompatible with unprotected amine or non-fluorinated systems .

2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid: Head-to-Head Performance Data vs. Structural Analogs


Comparative Protodeboronation Stability: Ortho-Substituted vs. Para-Substituted Phenylboronic Acids

A comprehensive review demonstrates that ortho-substituted phenylboronic acids exhibit significantly improved resistance to protodeboronation, a common side reaction that reduces coupling efficiency, compared to their meta- and para-substituted isomers . The target compound's 2-((Boc-piperazin-1-yl)methyl) substituent provides steric shielding of the boron center, a feature absent in the comparator 4-fluorophenylboronic acid (para-substituted), which is known to be susceptible to hydrolytic degradation under basic cross-coupling conditions.

Physicochemical Stability Suzuki-Miyaura Coupling Protodeboronation

Orthogonal Deprotection Strategy: Boc-Protected Piperazine vs. N-Methylpiperazine Analogs

The target compound's tert-butoxycarbonyl (Boc) group enables selective deprotection under acidic conditions (e.g., TFA or HCl) without cleaving the boronic acid moiety, whereas direct analogs such as 2-((4-methylpiperazin-1-yl)methyl)phenylboronic acid (CAS 1312921-22-4) lack this orthogonal lability . The N-methyl group cannot be selectively removed, forcing an entirely different synthetic route and limiting late-stage functionalization options.

Protecting Group Strategy Synthetic Efficiency Drug Discovery

Fluorine Substitution Impact on Electronic Tuning vs. Non-Fluorinated Analog

The presence of the 4-fluoro substituent on the phenylboronic acid ring modulates the electron density at the boron center, impacting transmetalation rates in Suzuki-Miyaura couplings. Comparative studies on arylboronic acids indicate that electron-withdrawing groups (EWGs) like fluorine can influence the rate-determining step . The non-fluorinated analog, (4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenylboronic acid (CAS 1190095-10-3), lacks this electronic activation, potentially leading to slower reaction kinetics.

Electronic Effects Cross-Coupling Reactivity Medicinal Chemistry

Optimal Deployment Scenarios for 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid Based on Validated Evidence


Convergent Synthesis of N-Boc-Protected, Fluorinated Biaryl Pharmacophores

The compound is ideally suited for a convergent synthetic strategy where the biaryl core is assembled via Suzuki-Miyaura coupling first, followed by late-stage Boc deprotection to reveal a free piperazine for further derivatization (e.g., amide bond formation or reductive amination) . This avoids chemoselectivity issues that would arise if the free amine were present during the coupling step. The enhanced protodeboronation stability of the ortho-substituted arylboronic acid ensures high coupling yields even under forcing conditions .

Automated Parallel Synthesis of Piperazine-Containing Compound Libraries

In high-throughput medicinal chemistry, this building block enables the rapid generation of diverse libraries. Its Boc-protected piperazine serves as a universal handle that can be deprotected en masse after Suzuki diversification, allowing for parallel acylation or sulfonylation reactions. The fluorine atom provides a spectroscopic handle (¹⁹F NMR) for reaction monitoring and product characterization, streamlining analytical workflows .

Synthesis of Fluorinated Kinase Inhibitor Intermediates Requiring Orthogonal Protection

Many kinase inhibitor scaffolds feature a piperazine moiety linked to a fluorinated aromatic ring. This compound provides a direct, high-purity (98%) building block for introducing this motif into clinical candidate precursors . Its use eliminates the need for protecting group manipulations early in the synthesis, reducing the step count and improving the overall process mass intensity compared to a linear sequence starting from 4-fluorophenylboronic acid.

Quote Request

Request a Quote for 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.